バタラニブスクシネート
概要
説明
科学的研究の応用
Vatalanib succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and the effects on angiogenesis.
Biology: Researchers use vatalanib succinate to investigate the role of VEGFR and PDGFR in cellular processes.
Industry: Vatalanib succinate is used in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
バタラニブスクシネートは、血管内皮増殖因子(VEGF)受容体、血小板由来増殖因子(PDGF)受容体、およびc-KITのチロシンキナーゼドメインを強力に阻害することによって効果を発揮します . これらの受容体は、腫瘍の増殖と転移に不可欠な新しい血管の形成(血管新生)において重要な役割を果たします。 これらの受容体を阻害することにより、バタラニブスクシネートは血管新生を促進するシグナル伝達経路を効果的にブロックし、それにより腫瘍の増殖と拡散を抑制します .
生化学分析
Biochemical Properties
Vatalanib succinate plays a crucial role in inhibiting biochemical reactions associated with angiogenesis. It interacts with several key enzymes and proteins, including VEGFR-1 and VEGFR-2, with inhibitory concentration (IC50) values of 37 nM and 77 nM, respectively . Additionally, Vatalanib succinate inhibits PDGFR-β, c-Kit, and c-Fms, which are essential for cell proliferation, migration, and survival . The nature of these interactions involves the binding of Vatalanib succinate to the ATP-binding sites of these receptors, thereby preventing their activation and subsequent signaling pathways .
Cellular Effects
Vatalanib succinate exerts significant effects on various cell types and cellular processes. It inhibits the proliferation, migration, and survival of endothelial cells, particularly human umbilical vein endothelial cells (HUVECs), in vitro . By blocking VEGFR signaling, Vatalanib succinate disrupts cell signaling pathways involved in angiogenesis, leading to reduced tumor vascularization and metastasis . Furthermore, Vatalanib succinate influences gene expression and cellular metabolism by modulating the activity of downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) .
Molecular Mechanism
The molecular mechanism of Vatalanib succinate involves its potent inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, Vatalanib succinate prevents the phosphorylation and activation of these receptors . This inhibition disrupts the downstream signaling pathways, including the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation, survival, and angiogenesis . Additionally, Vatalanib succinate inhibits PDGFR and c-Kit, further contributing to its anti-angiogenic and anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vatalanib succinate have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that Vatalanib succinate maintains its inhibitory effects on VEGFR signaling and tumor growth over extended periods . Resistance to Vatalanib succinate can develop in some cases, necessitating combination therapies or alternative treatment strategies .
Dosage Effects in Animal Models
The effects of Vatalanib succinate vary with different dosages in animal models. At lower doses, Vatalanib succinate effectively inhibits tumor growth and angiogenesis without significant toxicity . At higher doses, toxic effects such as hypertension, fatigue, and gastrointestinal disturbances have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather exacerbates adverse effects .
Metabolic Pathways
Vatalanib succinate is primarily metabolized through oxidative pathways in the liver, involving cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways lead to the formation of pharmacologically inactive metabolites, which are excreted via fecal and renal routes . The compound’s metabolism can influence its bioavailability and systemic exposure, impacting its therapeutic efficacy and safety profile .
Transport and Distribution
Within cells and tissues, Vatalanib succinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins . Vatalanib succinate accumulates in tumor tissues, where it exerts its anti-angiogenic effects by inhibiting VEGFR signaling .
Subcellular Localization
The subcellular localization of Vatalanib succinate is primarily within the cytoplasm, where it interacts with its target receptors . The compound’s activity is influenced by its ability to penetrate cellular membranes and reach the ATP-binding sites of VEGFRs . Post-translational modifications and targeting signals may also play a role in directing Vatalanib succinate to specific cellular compartments, enhancing its efficacy .
準備方法
合成経路と反応条件
バタラニブスクシネートは、バタラニブと1モル当量の琥珀酸を組み合わせることで合成されます . 合成には、血管内皮増殖因子受容体(VEGFR)の全アイソフォーム、血小板由来増殖因子受容体(PDGFR)、およびc-Kitに対するマルチターゲットチロシンキナーゼ阻害剤であるスクシネート塩の形成が含まれます .
工業生産方法
バタラニブスクシネートの工業生産には、高純度と収率を確保するために、制御された条件下での大規模合成が含まれます。このプロセスは、通常、次の手順を含みます。
バタラニブの合成: 最初のステップには、バタラニブの合成が含まれます。その後、琥珀酸と組み合わせられます。
スクシネート塩の形成: バタラニブは琥珀酸と反応してスクシネート塩を形成します。
精製: 得られた化合物は、結晶化またはクロマトグラフィーなどの技術を使用して、所望の純度まで精製されます。
品質管理: 最終製品は、必要な仕様を満たしていることを確認するために、厳格な品質管理テストを受けます。
化学反応の分析
反応の種類
バタラニブスクシネートは、次のものを含むさまざまな種類の化学反応を受けます。
酸化: この化合物は酸化反応を受ける可能性があり、これには酸素の添加または水素の除去が含まれる場合があります。
還元: 還元反応には、電子の獲得または酸素の除去が含まれます。
置換: 置換反応では、分子の1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲン、酸、または塩基などの試薬が関与することがよくあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により酸化物の生成が生じる可能性があり、還元によりバタラニブスクシネートの還元誘導体の生成につながる可能性があります。
科学研究への応用
バタラニブスクシネートは、次のものを含む幅広い科学研究への応用を持っています。
化学: チロシンキナーゼの阻害と血管新生への影響を研究するためのツール化合物として使用されます。
生物学: 研究者は、バタラニブスクシネートを使用して、細胞プロセスにおけるVEGFRとPDGFRの役割を調べます。
医学: この化合物は、結腸直腸癌、非小細胞肺癌、膵臓癌を含むさまざまな癌の治療における潜在的な治療効果について研究されています.
産業: バタラニブスクシネートは、新しい癌療法の開発と創薬における参照化合物として使用されます。
類似化合物との比較
類似化合物
スニチニブ: VEGFR、PDGFR、およびc-KITを標的とする別のチロシンキナーゼ阻害剤。
ソラフェニブ: VEGFR、PDGFR、およびRAFキナーゼを標的とするマルチキナーゼ阻害剤。
アクチニブ: VEGFR-1、VEGFR-2、およびVEGFR-3を選択的に阻害する薬剤。
バタラニブスクシネートの独自性
バタラニブスクシネートは、VEGFR-2に対する高い選択性があり、血管新生を阻害するのに特に有効です . さらに、経口バイオアベイラビリティと広範な肝代謝が、治療薬としての有効性に貢献しています .
特性
IUPAC Name |
butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDWLPRYLVPDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175445 | |
Record name | Vatalanib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212142-18-2 | |
Record name | Vatalanib succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212142-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatalanib succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatalanib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VATALANIB SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。